molecular formula C11H10F3N3 B6358439 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine CAS No. 1174306-59-2

2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine

Cat. No.: B6358439
CAS No.: 1174306-59-2
M. Wt: 241.21 g/mol
InChI Key: HVBFZQNHPOMFFJ-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is known for its efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-6-10(15)17(16-9)7-8-4-2-1-3-5-8/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBFZQNHPOMFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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